

OD36 Hydrochloride: A Technical Guide for Fibrodysplasia Ossificans Progressiva Research

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Compound of Interest

Compound Name: OD36 hydrochloride

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Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant signaling, driving the pathological bone formation. **OD36 hydrochloride** has emerged as a promising small molecule inhibitor targeting the ALK2 kinase, offering a potential therapeutic avenue for FOP. This technical guide provides an in-depth overview of **OD36 hydrochloride** for FOP research, consolidating key data, experimental protocols, and signaling pathway information to support ongoing and future investigations in the field.

Introduction to Fibrodysplasia Ossificans Progressiva

Fibrodysplasia Ossificans Progressiva is an autosomal dominant disorder with a devastating clinical course.^[1] Flare-ups, often triggered by trauma or occurring spontaneously, lead to the replacement of muscles, tendons, and ligaments with bone, causing progressive loss of mobility and eventual immobilization. The primary genetic driver is a single point mutation (c.617G>A; R206H) in the ACVR1 (Activin A receptor, type I)/ALK2 (Activin receptor-like kinase

2) gene. This mutation renders the ALK2 receptor hyperactive, leading to excessive downstream signaling through the Smad pathway upon binding of ligands like Activin A, which normally does not trigger this cascade through the wild-type receptor.

OD36 Hydrochloride: A Dual ALK2 and RIPK2 Inhibitor

OD36 is a macrocyclic compound identified as a potent inhibitor of both ALK2 and Receptor-Interacting Protein Kinase 2 (RIPK2).^[2] Its macrocyclic structure contributes to a high degree of specificity and potent binding to the ATP pocket of the ALK2 kinase.^[2] While initially investigated for its role in inflammatory pathways through RIPK2 inhibition, its potent activity against the wild-type and, more importantly, the mutant ALK2 receptor has positioned it as a significant tool for FOP research.

Quantitative Kinase Inhibition Profile

The inhibitory activity of OD36 has been characterized against several kinases, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available.

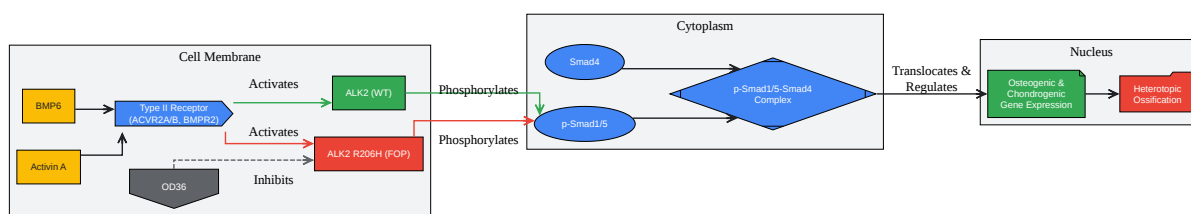
Target Kinase	Parameter	Value (nM)	Reference
RIPK2	IC50	5.3	^[2]
ALK2 (ACVR1)	Kd	37	^[2]
ALK2 (ACVR1)	IC50	47	^[2]
ALK2 R206H	IC50	22	^[2]
ALK1	Kd	90	^[2]

Table 1: In Vitro Kinase Inhibition and Binding Affinity of OD36. IC50 values represent the concentration of OD36 required to inhibit 50% of the kinase activity. Kd (dissociation constant) is a measure of binding affinity.

Mechanism of Action in FOP: Targeting the Aberrant ALK2 Signaling Pathway

In FOP, the mutated ALK2 receptor (ALK2 R206H) exhibits a gain-of-function, leading to ligand-independent and ligand-dependent hyperactivation of the BMP signaling pathway. Activin A, which is not a canonical activator of the wild-type ALK2 receptor, can potently activate the mutant receptor, leading to the phosphorylation of downstream signaling molecules Smad1 and Smad5. These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis and chondrogenesis.

OD36 exerts its therapeutic potential by directly inhibiting the kinase activity of the ALK2 R206H receptor. By binding to the ATP pocket of the kinase domain, OD36 prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that drives heterotopic ossification.



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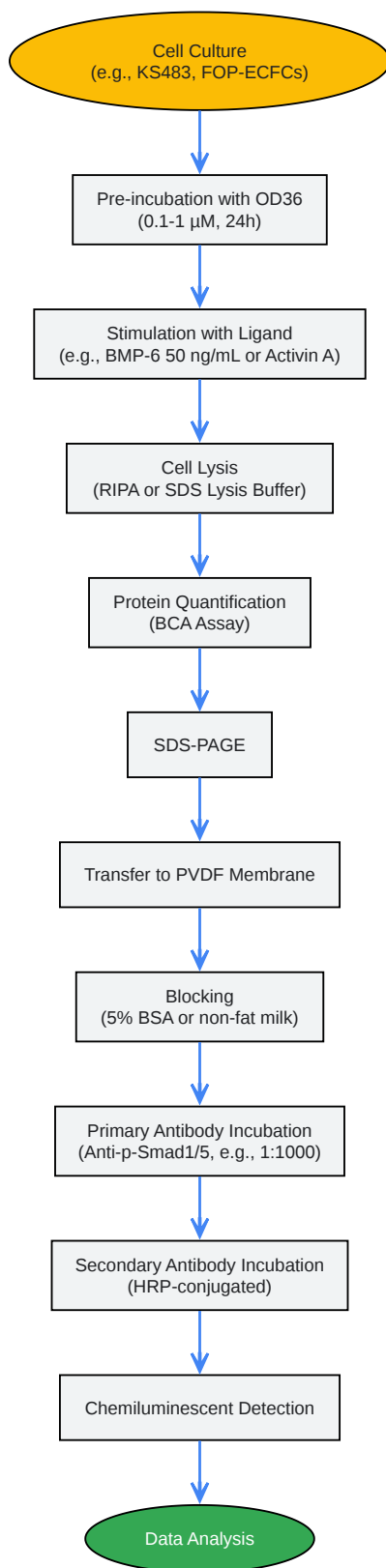
Caption: Aberrant ALK2 Signaling Pathway in FOP and Inhibition by OD36.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of OD36 in the context of FOP research.

In Vitro Inhibition of Smad1/5 Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated Smad1/5 (p-Smad1/5) in cell lysates by Western blot to assess the inhibitory activity of OD36 on the ALK2 signaling pathway.



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Caption: Western Blot Workflow for p-Smad1/5 Detection.

Materials:

- Cell lines: KS483, FOP patient-derived Endothelial Colony-Forming Cells (ECFCs)
- **OD36 hydrochloride**
- Ligands: Recombinant human BMP-6, Activin A
- Lysis Buffer (RIPA or SDS-based)[[3](#)]
- Protein quantification assay (e.g., BCA kit)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
- Primary antibody: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling Technology #9511, diluted 1:1000)[[4](#)]
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate

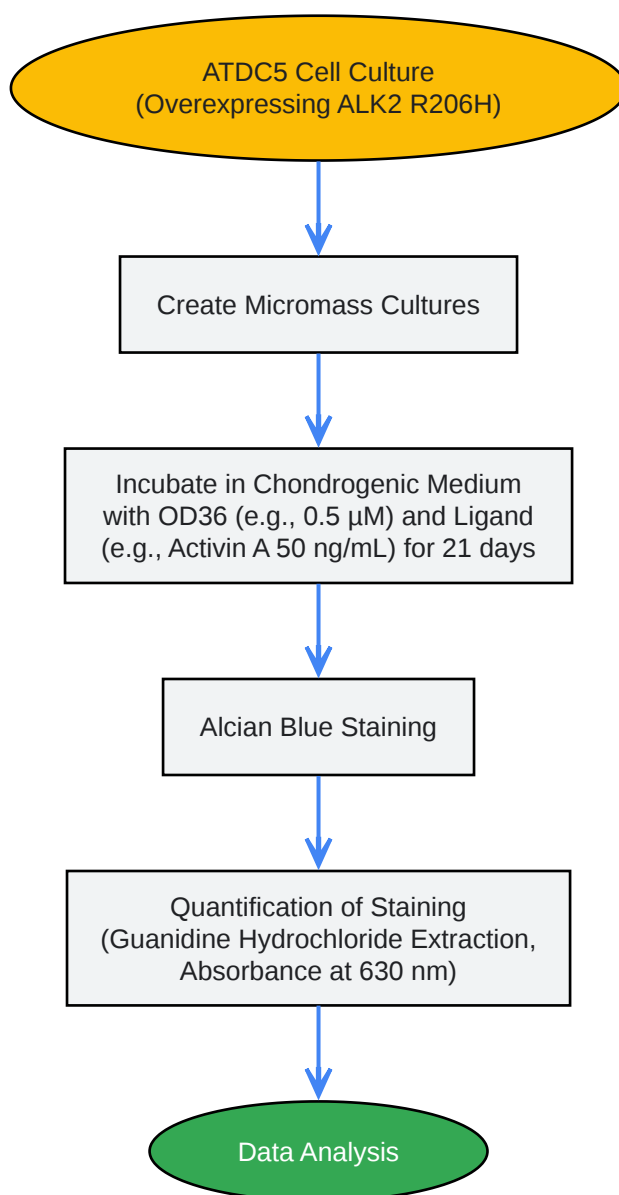
Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Pre-incubate cells with desired concentrations of OD36 (e.g., 0.1-1 μ M) for 24 hours.[[2](#)]
 - Stimulate cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 30-60 minutes.[[2](#)]
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS.

- Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[\[5\]](#)[\[6\]](#)
- Clarify lysates by centrifugation and collect the supernatant.
- Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein lysates by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p-Smad1/5 antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate.

Chondrogenic Differentiation Micromass Assay

This assay assesses the ability of OD36 to inhibit chondrogenesis, a key process in endochondral ossification, in ATDC5 cells overexpressing ALK2 R206H.



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Caption: Chondrogenic Differentiation Micromass Assay Workflow.

Materials:

- ATDC5 cells stably overexpressing ALK2 R206H
- Chondrogenic medium (DMEM/F-12 supplemented with 5% FBS, 1% ITS, 1% sodium pyruvate, and 50 μg/mL ascorbic acid)[2][7][8]
- **OD36 hydrochloride**

- Activin A
- Alcian Blue staining solution (0.1% Alcian Blue in 0.1 M HCl)
- Guanidine hydrochloride (6 M)

Procedure:

- Micromass Culture:
 - Create high-density micromass cultures by spotting 2×10^5 cells in a small volume (e.g., 20 μ L) in the center of a well of a multi-well plate.
 - Allow cells to adhere for 2-4 hours before adding chondrogenic medium.
- Treatment:
 - Incubate micromass cultures in chondrogenic medium containing the desired concentrations of OD36 (e.g., 0.5 μ M) and Activin A (e.g., 50 ng/mL) for 21 days, changing the medium every 2-3 days.
- Alcian Blue Staining and Quantification:
 - Fix the micromass cultures with 4% paraformaldehyde.
 - Stain with Alcian Blue solution for at least 2 hours.[\[9\]](#)
 - Wash extensively with water.
 - For quantification, extract the dye with 6 M guanidine hydrochloride for 8 hours at room temperature.[\[9\]](#)
 - Measure the absorbance of the extract at 630 nm.

Osteogenic Differentiation of FOP-ECFCs

This protocol evaluates the effect of OD36 on the osteogenic differentiation of endothelial colony-forming cells derived from FOP patients.

Materials:

- FOP patient-derived ECFCs
- Osteogenic differentiation medium (e.g., EGM-2 supplemented with 10 mM β -glycerophosphate, 50 μ g/mL ascorbic acid, and 100 nM dexamethasone)[10][11]
- **OD36 hydrochloride**
- Activin A
- Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)[12][13]
- Acetic acid (10%) or Cetylpyridinium chloride (10%) for quantification

Procedure:

- Cell Culture and Treatment:
 - Culture FOP-ECFCs in appropriate growth medium until confluent.
 - Induce osteogenic differentiation by switching to osteogenic differentiation medium containing Activin A and the desired concentrations of OD36.
 - Culture for 14-21 days, changing the medium every 3 days.[14]
- Alizarin Red S Staining and Quantification:
 - Fix the cells with 4% paraformaldehyde.
 - Stain with Alizarin Red S solution for 20-30 minutes at room temperature.[15]
 - Wash with distilled water to remove excess stain.
 - For quantification, extract the stain with 10% acetic acid or 10% cetylpyridinium chloride.[12]
 - Measure the absorbance of the extract at approximately 405 nm.[16]

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This in vivo model assesses the anti-inflammatory properties of OD36 by measuring its ability to reduce immune cell recruitment in response to an inflammatory stimulus.

Materials:

- Mice (e.g., C57BL/6)
- **OD36 hydrochloride** (for intraperitoneal injection)
- Muramyl dipeptide (MDP)
- Sterile PBS
- Peritoneal lavage fluid (e.g., ice-cold PBS or HBSS)

Procedure:

- Treatment:
 - Administer OD36 (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Induction of Peritonitis:
 - 30 minutes after OD36 administration, induce peritonitis by i.p. injection of MDP (e.g., 100-150 µg per mouse).
- Peritoneal Lavage and Cell Quantification:
 - After a set time (e.g., 4-5 hours), euthanize the mice.
 - Perform peritoneal lavage by injecting a known volume of ice-cold lavage fluid into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[\[17\]](#)
 - Count the total number of immune cells in the lavage fluid using a hemocytometer or an automated cell counter.

- Perform differential cell counts (e.g., neutrophils, lymphocytes) using flow cytometry or cytopsin preparations followed by staining.[18]

Conclusion and Future Directions

OD36 hydrochloride is a potent and selective inhibitor of the ALK2 kinase, the primary driver of FOP. Its ability to block the aberrant signaling cascade in FOP patient-derived cells and demonstrate anti-inflammatory effects in vivo underscores its potential as a valuable research tool and a lead compound for the development of FOP therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanism of OD36 and other ALK2 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of OD36 for clinical translation and exploring its long-term efficacy and safety in preclinical models of FOP. The continued development of robust in vitro and in vivo models, utilizing patient-derived cells, will be crucial in advancing our understanding of FOP and accelerating the discovery of effective treatments.

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